molecular formula C14H8ClNO3S2 B8611727 N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)thiophene-2-sulfonamide

N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)thiophene-2-sulfonamide

Cat. No. B8611727
M. Wt: 337.8 g/mol
InChI Key: IMMAGUZUMIZEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H8ClNO3S2 and its molecular weight is 337.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)thiophene-2-sulfonamide

Molecular Formula

C14H8ClNO3S2

Molecular Weight

337.8 g/mol

IUPAC Name

N-(3-chloro-4-oxonaphthalen-1-ylidene)thiophene-2-sulfonamide

InChI

InChI=1S/C14H8ClNO3S2/c15-11-8-12(9-4-1-2-5-10(9)14(11)17)16-21(18,19)13-6-3-7-20-13/h1-8H

InChI Key

IMMAGUZUMIZEEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=CS3)C=C(C2=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

385.2 mg 2-chloro-1,4-naphthoquinone (11) was mixed with 326.4 mg thiophene-2-sulfonamide in 15 ml dichloromethylene, to which at 0° C. was added 2 ml TiCl4 dichloromethylene solution followed by 613.3 μl. The mixture was heated at 60° C. with M.W. for 15 min and the black mixture was poured into 100 ml ethyl acetate. The insoluble was removed by filtrate through a pad of celite. The filtrate was concentrated and the residue was suspended in dichloromethylene. The brown insoluble stuff was removed by filtration and the filtrate was again concentrated to dryness. The residue was suspended in ethyl acteate/hexane (1:1) and the yellow solid was filtered. The solid was washed with ethyl acteate/hexane (1:1) and dried over vacuum affording title compound 377.7 mg (55.9%) as a yellow solid. When TiCl4.2THF and THF were used instead, the reaction afforded the title compound 522 mg (77.3%) as a yellow solid, m.p.: 167-169° C.
Quantity
385.2 mg
Type
reactant
Reaction Step One
Quantity
326.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
TiCl4 dichloromethylene
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
55.9%

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